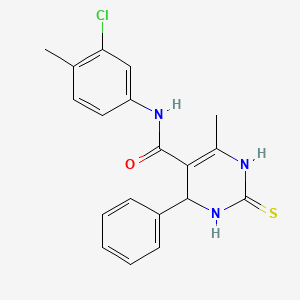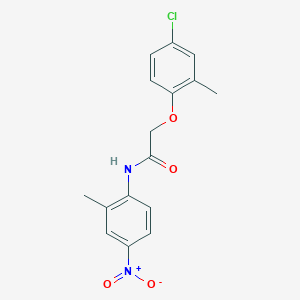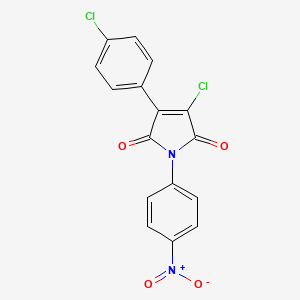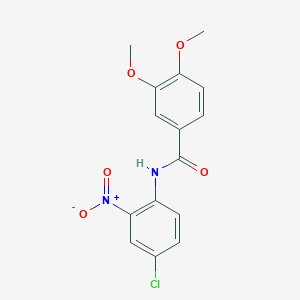![molecular formula C17H15Cl2NO3 B5198044 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5198044.png)
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide, also known as GW501516, is a synthetic drug that has been widely used in scientific research for its potential therapeutic applications. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a wide range of biological effects on metabolism, inflammation, and cardiovascular function.
作用机制
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide works by activating PPARδ, a nuclear receptor that plays a critical role in regulating gene expression involved in various metabolic pathways. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and insulin sensitivity. In addition, PPARδ activation also reduces inflammation by suppressing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to have a wide range of biochemical and physiological effects in animal models. It improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. It also enhances glucose uptake and insulin sensitivity by increasing the expression of glucose transporters and insulin signaling molecules. Furthermore, 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to improve endurance performance by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
实验室实验的优点和局限性
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has several advantages as a research tool, including its potency, selectivity, and specificity for PPARδ activation. It is also relatively stable and easy to use in cell culture and animal studies. However, there are also some limitations to its use, such as its potential toxicity and off-target effects at high doses. In addition, the long-term effects of 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide on human health are still unknown, and further studies are needed to evaluate its safety and efficacy in clinical trials.
未来方向
There are several potential future directions for research on 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide. One area of interest is the development of novel PPARδ agonists with improved selectivity and safety profiles. Another area of interest is the investigation of 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the role of 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide in regulating immune function and inflammation is an emerging area of research that warrants further investigation. Overall, 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has significant potential as a research tool and a therapeutic agent, and further studies are needed to fully understand its biological effects and clinical applications.
合成方法
The synthesis of 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves several steps, including the condensation of 2,4-dichlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction with ethylamine to form the final product. The purity of the compound can be improved by recrystallization or chromatography techniques.
科学研究应用
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve lipid metabolism, increase insulin sensitivity, reduce inflammation, and enhance endurance performance in animal models. In addition, 2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect against oxidative stress and inflammation.
属性
IUPAC Name |
2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-10(11-2-5-15-16(8-11)23-7-6-22-15)20-17(21)13-4-3-12(18)9-14(13)19/h2-5,8-10H,6-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXDPMLCNCPOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5198002.png)
![diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate](/img/structure/B5198014.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5198022.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5198028.png)
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198029.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5198031.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5198052.png)


![N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B5198067.png)
